CID 78066370
Description
CID 78066370 is a unique compound identifier within the PubChem database, a globally recognized repository for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, bioactive compounds in Hibiscus sabdariffa calyxes, such as quercetin (CID 5280343) and kaempferol (CID 5280863), are similarly cataloged . This compound likely represents a compound analyzed through techniques like mass spectrometry (MS) or chromatography, as seen in studies comparing phytochemicals using collision-induced dissociation (CID) and LC-ESI-MS .
Properties
Molecular Formula |
BiF3H3O |
|---|---|
Molecular Weight |
284.999 g/mol |
InChI |
InChI=1S/Bi.3FH.O/h;3*1H; |
InChI Key |
JXMLLNPRVFITHU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Bi].F.F.F |
Origin of Product |
United States |
Preparation Methods
Step 1: Selection of appropriate starting materials based on the desired chemical structure.
Step 2: Execution of a series of chemical reactions under controlled conditions, such as temperature, pressure, and pH.
Step 3: Purification of the final product using techniques like crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Compound CID 78066370 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound CID 78066370 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of compound CID 78066370 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize CID 78066370, comparisons are drawn to compounds with analogous structural features or functional roles. For example:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations :
- Structural Similarity: this compound may share a brominated aromatic backbone with CID 737737, a compound noted for CYP enzyme inhibition . Such structural features often correlate with metabolic interactions.
- Functional Divergence: Unlike flavonoid-based compounds like quercetin (CID 5280343), brominated analogs like CID 737737 are more likely to exhibit enzyme-modulating effects rather than antioxidant activity .
Comparison with Functionally Similar Compounds
This compound may also be compared to compounds used in similar applications, such as chemical inducers of dimerization (CIDs) in protein manipulation. For example:
Table 2: Functional Comparison with Dimerization Agents
Methodological Considerations in Comparative Studies
The evidence highlights methodologies for compound comparison:
- Mass Spectrometry: Techniques like CID-MS enable structural elucidation by analyzing fragmentation patterns, as demonstrated in studies differentiating ginsenosides .
- Similarity Scoring : Structural similarity indices (e.g., Tanimoto coefficients) quantify analog relationships, as seen in benzothiophene derivatives .
- Docking Studies : Computational models predict interactions, such as phytochemical docking with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
